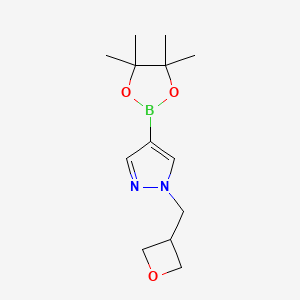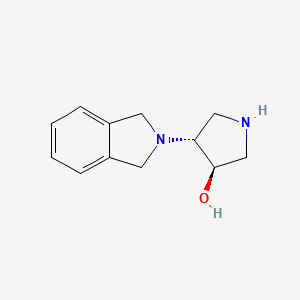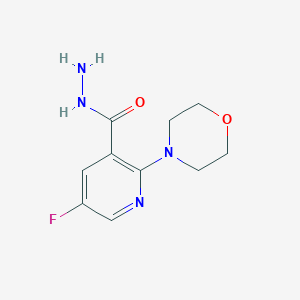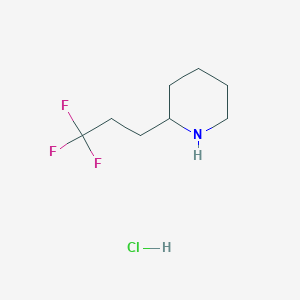![molecular formula C12H15N3O3 B1485135 Ácido (2E)-3-{1-[2-oxo-2-(pirrolidin-1-il)etil]-1H-pirazol-4-il}prop-2-enoico CAS No. 2098157-63-0](/img/structure/B1485135.png)
Ácido (2E)-3-{1-[2-oxo-2-(pirrolidin-1-il)etil]-1H-pirazol-4-il}prop-2-enoico
Descripción general
Descripción
(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento y Desarrollo de Medicamentos
El anillo de pirrolidina, un componente central de este compuesto, es una característica común en muchas moléculas farmacológicamente activas. Se sabe que su presencia contribuye a la estereoquímica de la molécula y mejora la cobertura tridimensional, lo que puede ser crucial para la afinidad de unión y la selectividad hacia los objetivos biológicos . Este compuesto podría utilizarse como un andamiaje para desarrollar nuevos medicamentos con mayor eficacia y menos efectos secundarios.
Perfil de Actividad Biológica
El derivado de pirrolidina se puede usar para estudiar las relaciones estructura-actividad (SAR) mediante la síntesis de una serie de análogos con diferentes sustituyentes. Esto ayuda a comprender cómo los cambios en la estructura molecular pueden afectar la interacción con los objetivos biológicos, lo cual es esencial para el diseño racional de medicamentos más potentes y selectivos .
Modelado de Farmacóforos
Debido a su compleja estructura, este compuesto puede servir como modelo para explorar el espacio del farmacóforo. Los farmacóforos son representaciones abstractas de las características moleculares necesarias para el reconocimiento molecular de un ligando por una macromolécula biológica. Los investigadores pueden utilizar este compuesto para identificar y optimizar las interacciones clave dentro del sitio de unión de una proteína diana .
Estudios ADME/Tox
La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar las propiedades de absorción, distribución, metabolismo, excreción y toxicidad (ADME/Tox). Estos estudios son cruciales en la fase inicial del descubrimiento de fármacos para predecir el comportamiento del compuesto en el cuerpo humano y su potencial como fármaco seguro y eficaz .
Biología Química e Identificación de Destinos
Este compuesto se puede utilizar en biología química para identificar nuevos objetivos biológicos. Al observar la respuesta biológica a esta molécula, los investigadores pueden inferir la participación de posibles objetivos en vías y enfermedades específicas, lo que lleva al descubrimiento de nuevos objetivos terapéuticos .
Desarrollo de Metodología Sintética
La síntesis de este compuesto implica reacciones químicas complejas que se pueden utilizar para desarrollar nuevas metodologías sintéticas. Estas metodologías podrían aplicarse a la síntesis de otras moléculas complejas, lo que haría avanzar el campo de la química orgánica sintética .
Mecanismo De Acción
Pyrrolidine Ring
The pyrrolidine ring is a common structure in many biologically active compounds. It’s a five-membered ring with one nitrogen atom, and it’s known to contribute to the stereochemistry of the molecule . Compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization .
Propiedades
IUPAC Name |
(E)-3-[1-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(14-5-1-2-6-14)9-15-8-10(7-13-15)3-4-12(17)18/h3-4,7-8H,1-2,5-6,9H2,(H,17,18)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSSCACNDGEIAN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1485052.png)

![8-Hydroxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1485056.png)
![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)
![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)

![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)






